(3-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine
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Overview
Description
(3-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine is an organic compound that features a benzyl group substituted with a methyl group and a propylamine chain substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine typically involves the following steps:
Preparation of 3-Methylbenzyl chloride: This can be achieved by the chlorination of 3-methylbenzyl alcohol using thionyl chloride or phosphorus trichloride.
Preparation of 3-Trifluoromethoxypropylamine: This involves the reaction of 3-chloropropylamine with trifluoromethanol in the presence of a base such as sodium hydride.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 3-methylbenzyl chloride and 3-trifluoromethoxypropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl chloride can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine involves its interaction with specific molecular targets. The benzyl group can interact with aromatic receptors, while the trifluoromethoxy group can enhance binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzylamine: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
3-Trifluoromethoxypropylamine: Lacks the benzyl group, affecting its binding affinity and specificity.
Benzylamine: Lacks both the methyl and trifluoromethoxy groups, leading to different applications and reactivity.
Uniqueness
(3-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine is unique due to the presence of both the methyl and trifluoromethoxy groups, which enhance its chemical reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16F3NO |
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Molecular Weight |
247.26 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C12H16F3NO/c1-10-4-2-5-11(8-10)9-16-6-3-7-17-12(13,14)15/h2,4-5,8,16H,3,6-7,9H2,1H3 |
InChI Key |
ADPHLZGHCCSUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCOC(F)(F)F |
Origin of Product |
United States |
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